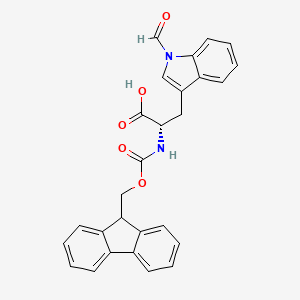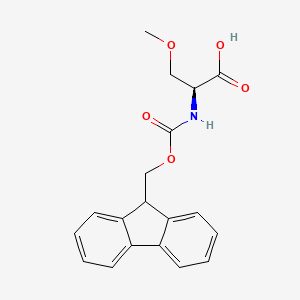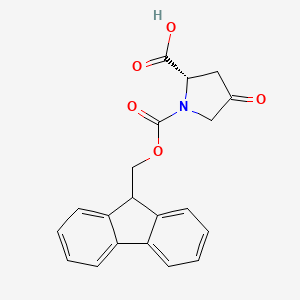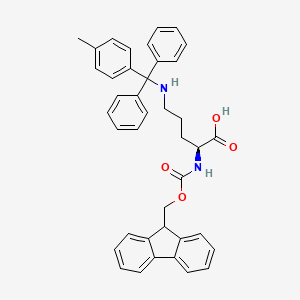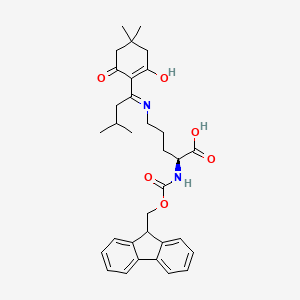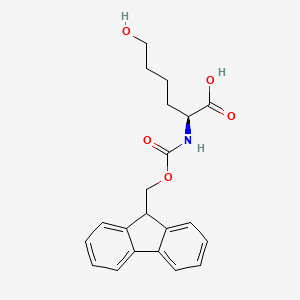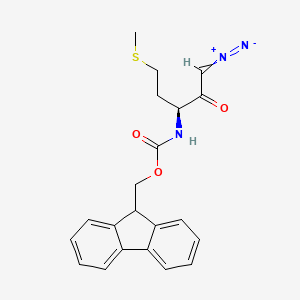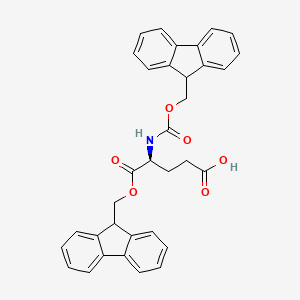
(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis1. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Arndt-Eistert protocol, starting from commercially available Fmoc-protected α-amino acids2. This method can lead to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield2.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, based on its name, it contains a pentanoic acid backbone with an amino group substituted with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a common protecting group used in peptide synthesis.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the literature. However, the Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature. However, similar compounds with Fmoc groups are typically solid at room temperature1.科学的研究の応用
Applications in Materials Science
One area of interest for the application of complex organic compounds, similar to the one described, is in the development of novel materials with specific chemical and physical properties. For instance, the derivatives of similar compounds have been explored for their potential in creating new polymers and functional materials with unique characteristics, such as enhanced durability, biocompatibility, or specific interaction with light and other forms of energy (Chernyshev, Kravchenko, & Ananikov, 2017)[https://consensus.app/papers/conversion-plant-biomass-furan-derivatives-access-chernyshev/de450eebcc8b57bfa8a2b28347995563/?utm_source=chatgpt].
Role in Biochemical Research
In biochemical research, compounds with complex structures, including those with multiple functional groups and stereocenters, often serve as key intermediates or tools in understanding biochemical pathways, enzyme mechanisms, or as probes in imaging studies. For example, 5-aminolevulinic acid (5-ALA), a compound utilized in medical diagnostics, particularly in the visualization of malignant cells during surgery, illustrates the potential biomedical applications of complex organic compounds (Díez Valle, Hadjipanayis, & Stummer, 2019)[https://consensus.app/papers/established-emerging-uses-5ala-brain-overview-valle/97abbdf1bb24558c9e38293322d0e4a0/?utm_source=chatgpt].
Medicinal Chemistry Applications
In medicinal chemistry, the structural complexity and functionality of compounds like "(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid" allow for the synthesis of novel drugs and therapeutic agents. These compounds can be modified to optimize their pharmacokinetic properties, enhance their interaction with biological targets, or reduce toxicity. Research into similar compounds has led to the development of drugs with potent anti-cancer, anti-inflammatory, and antimicrobial activities (Nguyen & Tawata, 2016)[https://consensus.app/papers/chemistry-biological-activities-mimosine-review-nguyen/e66ceabefede57d2b7ba60b8f7f57538/?utm_source=chatgpt].
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the literature. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
The future directions for this compound are not readily available in the literature. However, given its structure, it may have potential applications in peptide synthesis or other areas of organic chemistry.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more comprehensive analysis, further research and expert consultation are recommended.
特性
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVLICRXQATH-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


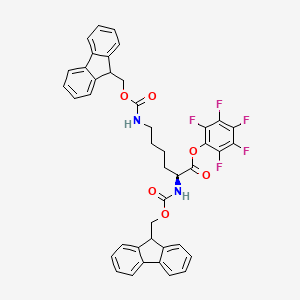
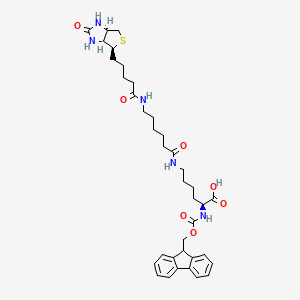
![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)


